3-[(4-fluorophenyl)sulfamoyl]benzoic Acid
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Overview
Description
3-[(4-fluorophenyl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C₁₃H₁₀FNO₄S It is characterized by the presence of a fluorophenyl group attached to a sulfamoyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfamoyl]benzoic Acid typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitrobenzoic acid.
Reduction of Nitro Group: The nitro group in 3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 3-aminobenzoic acid.
Sulfonation: 3-aminobenzoic acid is then reacted with chlorosulfonic acid to introduce the sulfamoyl group, forming 3-(sulfamoyl)benzoic acid.
Fluorination: Finally, the sulfamoyl group is reacted with 4-fluorophenyl isocyanate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)sulfamoyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-fluorophenyl)sulfamoyl]benzoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfamoyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the sulfamoyl group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfamoyl]benzoic Acid
- 3-[(4-bromophenyl)sulfamoyl]benzoic Acid
- 3-[(4-methylphenyl)sulfamoyl]benzoic Acid
Uniqueness
3-[(4-fluorophenyl)sulfamoyl]benzoic Acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high specificity and potency.
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDUXURNHYJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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